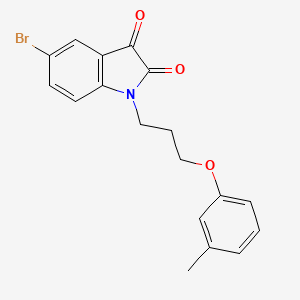

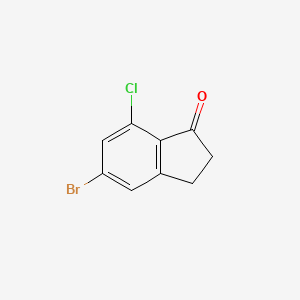

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, there are studies on the synthesis of related compounds. For instance, 5-bromosubstituted derivatives of indole phytoalexins were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .科学的研究の応用

Antimicrobial Activity

Compounds structurally related to 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-arylethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, derived from similar indole diones, have shown promising results against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Aspergillus niger, Candida metapsilosis) strains, highlighting potential applications in developing new antimicrobial agents (Ashok et al., 2015).

Synthesis of Complex Molecules

The versatility of indoline diones in organic synthesis is well-documented. They serve as key intermediates in the synthesis of complex molecules with potential biological activity. For example, the synthesis of novel ligands from bromo-substituted indoline diones and their transition metal complexes have been explored for antimicrobial properties, indicating the utility of such compounds in synthesizing new materials with potential application in medicine and pharmacology (Sampal et al., 2018).

Photochromic and Electrochromic Materials

Bromo-substituted indoline diones are potential candidates for the synthesis of photochromic and electrochromic materials due to their structural flexibility and the ease with which they can be incorporated into complex molecules. These materials have applications in smart windows, displays, and security printing. The research on spiropyrans and spirooxazines, for instance, utilizes halogenated indolines for the development of new photochromic materials, suggesting a similar potential for this compound in material science (Voloshin et al., 2008).

将来の方向性

The future directions for the study of “5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” and related compounds could involve further exploration of their synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the biological activity of related compounds .

作用機序

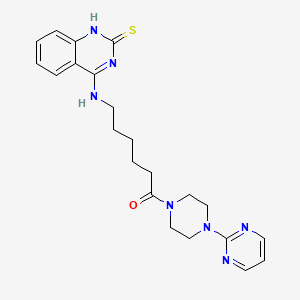

Target of Action

The primary targets of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, motivation, reward, and the release of various hormones.

Mode of Action

This compound interacts with its targets by binding to the dopamine D2 receptor. This interaction is characterized by an affinity in terms of binding energy . The compound’s interaction with the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects.

Biochemical Pathways

The compound’s interaction with the D2 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The compound’s action on these pathways can lead to changes in these functions .

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with the D2 receptor. For example, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

特性

IUPAC Name |

5-bromo-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3/c1-12-4-2-5-14(10-12)23-9-3-8-20-16-7-6-13(19)11-15(16)17(21)18(20)22/h2,4-7,10-11H,3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVQIQQPEXEUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)

![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)